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Introduction

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

is a powerful technique used to identify the binding sites of RNA-binding proteins (RBPs) on a

transcriptome-wide scale.[1][2][3][4] This method utilizes photoreactive ribonucleoside analogs,

such as 4-thiouridine (4-SU) and 6-thioguanosine (6-SG), which are incorporated into nascent

RNA transcripts in living cells.[2][3][4][5] Subsequent irradiation with long-wavelength UV light

(365 nm) induces efficient crosslinking between the photoreactive nucleoside-labeled RNA and

interacting RBPs.[1][2][3][4] The use of 6-thioguanosine is particularly advantageous when

studying RBPs that preferentially bind to guanosine-rich sequences, offering a higher

probability of crosslinking within the binding site.[6]

One of the key features of PAR-CLIP is the induction of specific mutations at the crosslinking

site during reverse transcription.[4][7][8] For 6-thioguanosine, this manifests as a guanosine-to-

adenosine (G-to-A) transition in the resulting cDNA sequence.[3][4][5] These characteristic

mutations allow for the precise, single-nucleotide resolution identification of RBP binding sites

and help to distinguish true crosslinked sites from background noise.[5][7][9]

Mechanism of Action

The PAR-CLIP workflow with 6-thioguanosine begins with the metabolic labeling of cellular

RNA. Cells are cultured in a medium supplemented with 6-thioguanosine, which is incorporated

into newly synthesized RNA molecules.[2][3] Upon exposure to 365 nm UV light, the thio-group
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on the guanosine analog becomes activated, leading to the formation of a covalent bond with

amino acid residues of a closely associated RBP.[1][5][6]

Following crosslinking, the RBP of interest is immunoprecipitated, and the co-purified RNA is

partially digested to leave only the RNA fragment protected by the RBP. After proteinase K

digestion to remove the protein, the RNA is ligated to adapters, reverse transcribed into cDNA,

and subjected to high-throughput sequencing. The G-to-A mutations in the sequencing reads

serve as a diagnostic marker for the precise location of the crosslink, and therefore, the RBP

binding site.[3][4][5]

Quantitative Data Summary
The efficiency of PAR-CLIP can be assessed by the rate of induced mutations. While specific

data for 6-thioguanosine is less commonly reported than for 4-thiouridine, the principle remains

the same. The background mutation rate for uncrosslinked RNAs labeled with photoreactive

nucleosides is relatively low, whereas the mutation rate significantly increases upon successful

crosslinking.

Parameter
4-Thiouridine (4-SU) -
Reference

6-Thioguanosine (6-SG) -
Expected

Background Mutation Rate

(Uncrosslinked)
~20% (T to C)[3]

Expected to be in a similar low

range (G to A)

Mutation Rate (Crosslinked) 50-80% (T to C)[3]
Expected to be significantly

elevated (G to A)

UV Crosslinking Wavelength 365 nm[1][2][3] 365 nm[3][5]

Induced Mutation
Thymidine to Cytidine (T to C)

[3][5][7]

Guanosine to Adenosine (G to

A)[3][4][5]

Experimental Protocols
I. Cell Culture and 6-Thioguanosine Labeling

Cell Seeding: Plate cells (e.g., HEK293) in a sufficient number of 15 cm dishes to yield a cell

pellet of 1.5–3 ml. Grow cells to approximately 80% confluency.[8]
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Preparation of 6-Thioguanosine Stock Solution: To prepare a 1 M stock solution, first

dehydrate the 6-thioguanosine powder in a vacuum oven at room temperature overnight.

Then, dissolve 299.3 mg in 1 ml of DMSO.[2]

Labeling: Approximately 14-16 hours before crosslinking, add the 6-thioguanosine stock

solution directly to the cell culture medium to a final concentration of 100 µM.[3][8]

Incubation: Return the cells to the incubator and continue to culture for 14-16 hours.

II. UV Crosslinking and Cell Lysis
Cell Harvesting: Aspirate the medium and wash the cells once with ice-cold PBS. Scrape the

cells in fresh ice-cold PBS and pellet them by centrifugation.

UV Crosslinking: Resuspend the cell pellet in a minimal volume of ice-cold PBS and spread

the cell suspension on a fresh 15 cm plate. Place the plate on ice and irradiate with 365 nm

UV light. The optimal energy dose should be determined empirically but is typically in the

range of 0.1-0.4 J/cm².

Cell Lysis: Pellet the crosslinked cells and resuspend in 3 volumes of NP40 lysis buffer.

Incubate on ice for 10 minutes.[3]

Lysate Clarification: Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cell

debris.[3]

III. Immunoprecipitation and RNA Processing
Partial RNase Digestion: Add RNase T1 to the cleared lysate to a final concentration of 1 U/

µl and incubate for 15 minutes at 22°C. The optimal RNase concentration should be

optimized for each RBP to obtain RNA fragments of 19-35 nucleotides.[3][8]

Immunoprecipitation: Add antibody-conjugated magnetic beads to the lysate and incubate for

2-4 hours at 4°C with rotation.

Washing: Wash the beads three times with IP wash buffer and then three times with high-salt

wash buffer.[10]
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On-bead Dephosphorylation: Resuspend the beads in dephosphorylation buffer and treat

with alkaline phosphatase.

3' Adapter Ligation: After washing, ligate the 3' RNA adapter to the RNA fragments on the

beads using T4 RNA ligase.

Radiolabeling (Optional): The 5' end of the RNA can be radiolabeled using T4 polynucleotide

kinase and γ-³²P-ATP for visualization.[8]

Protein-RNA Complex Elution and Gel Electrophoresis: Elute the protein-RNA complexes

from the beads by heating in SDS-PAGE loading buffer.[8][10] Separate the complexes on a

Bis-Tris polyacrylamide gel.[3][10]

Membrane Transfer and RNA Isolation: Transfer the separated complexes to a nitrocellulose

membrane. Excise the membrane region corresponding to the size of the RBP-RNA

complex. Isolate the RNA by digesting the protein with Proteinase K.

IV. cDNA Library Preparation and Sequencing
5' Adapter Ligation: Ligate the 5' RNA adapter to the isolated RNA fragments.

Reverse Transcription: Perform reverse transcription using a primer complementary to the 3'

adapter to generate cDNA. The G-to-A mutations are introduced at this step.

PCR Amplification: Amplify the cDNA using primers specific to the 5' and 3' adapters.

Size Selection: Purify the PCR products of the expected size from an agarose gel.[3]

High-Throughput Sequencing: Sequence the prepared cDNA library using an appropriate

platform (e.g., Illumina).
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PAR-CLIP Workflow with 6-Thioguanosine

In Vivo Steps
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Caption: PAR-CLIP workflow using 6-Thioguanosine.
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Mechanism of G>A Mutation in PAR-CLIP

RNA Level
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Caption: G to A mutation induction in 6-SG PAR-CLIP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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